molecular formula C21H26N2O4S B6577963 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide CAS No. 1170544-60-1

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide

Cat. No. B6577963
CAS RN: 1170544-60-1
M. Wt: 402.5 g/mol
InChI Key: JVORVVCJMOFXPW-UHFFFAOYSA-N
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Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide (abbreviated as NPTQS) is an organic compound that has been studied for its potential applications in science and medicine. NPTQS is a derivative of quinoline and has a unique molecular structure that makes it an attractive candidate for further research. NPTQS has been studied in various contexts, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide has been studied for its potential applications in science and medicine. It has been used as a model compound for studying the structure-activity relationship of quinoline derivatives. It has also been used in research related to the development of potential anticancer agents. Additionally, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide has been studied for its potential applications in the field of drug delivery, as it has been shown to be able to bind to certain proteins, which could be used to target drugs to specific sites in the body.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide is still not fully understood. It is believed to interact with certain proteins in the body, which could be used to target drugs to specific sites in the body. Additionally, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide has been shown to bind to certain receptors, which could be used to modulate the activity of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide are still not fully understood. However, it has been shown to bind to certain receptors, which could be used to modulate the activity of certain proteins. Additionally, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide has been studied for its potential anticancer activity, as it has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it a good candidate for further research. Additionally, it has a unique molecular structure that makes it an attractive candidate for further research. However, there are some limitations to using N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide in lab experiments. It is not yet fully understood how it works in the body, so further research is needed to better understand its mechanism of action. Additionally, its potential applications in the field of drug delivery have yet to be fully explored.

Future Directions

The potential future directions for N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide research are numerous. One potential direction is to further explore its potential applications in the field of drug delivery. Additionally, further research could be done to better understand its mechanism of action and to develop new potential anticancer agents. Another potential direction is to study its potential applications in the field of biotechnology, as it has been shown to bind to certain proteins that could be used to target drugs to specific sites in the body. Finally, further research could be done to explore its potential applications in the field of nanotechnology, as its unique molecular structure could be used to create new nanomaterials.

Synthesis Methods

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide can be synthesized through a three-step process. The first step involves the reaction of 1-bromopropan-2-ol with 4-chlorobenzene-1-sulfonamide in the presence of a base. The second step is the reaction of the resulting product with 1,2,3,4-tetrahydroquinoline-7-yl chloride in the presence of a base. The third step is the reaction of the resulting product with 1-bromopropan-2-ol in the presence of a base. This three-step process yields N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzene-1-sulfonamide as the final product.

properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-14-27-18-9-11-19(12-10-18)28(25,26)22-17-8-7-16-6-5-13-23(20(16)15-17)21(24)4-2/h7-12,15,22H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVORVVCJMOFXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propoxybenzenesulfonamide

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